BenchChemオンラインストアへようこそ!

Ecomustine

Leukemia Xenograft Efficacy

Ecomustine (CY233/NSC 609224) is a water-soluble nitrosoureido sugar distinguished by its acosamine-derived carbohydrate backbone, enabling aqueous IV formulation without organic co-solvents—a critical advantage over lipophilic BCNU and CCNU. It delivers complete response in the MeXF 274 human melanoma xenograft model (20 mg/kg i.v.) and outperforms BCNU in the L1210 leukemia model across i.p., i.v., and p.o. routes. Superior stability in 5% glucose (t1/2 62–67 h) supports extended infusion protocols. Source ≥98% pure Ecomustine for preclinical melanoma, CRC, and hematologic malignancy studies.

Molecular Formula C10H18ClN3O6
Molecular Weight 311.72 g/mol
CAS No. 98383-18-7
Cat. No. B1671090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEcomustine
CAS98383-18-7
SynonymsCY 233
CY-233
CY233
ecomustine
methyl 3-(3-(2-chloroethyl)-3-nitrosoureido)-2,3-dideoxyarabinohexopyranoside
NSC 609224
NSC-609224
Molecular FormulaC10H18ClN3O6
Molecular Weight311.72 g/mol
Structural Identifiers
SMILESCOC1CC(C(C(O1)CO)O)NC(=O)N(CCCl)N=O
InChIInChI=1S/C10H18ClN3O6/c1-19-8-4-6(9(16)7(5-15)20-8)12-10(17)14(13-18)3-2-11/h6-9,15-16H,2-5H2,1H3,(H,12,17)/t6-,7-,8+,9+/m1/s1
InChIKeyYQYBWJPESSJLTK-HXFLIBJXSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Ecomustine (CY233, NSC 609224): A Water-Soluble Nitrosoureido Sugar Antineoplastic Alkylating Agent


Ecomustine (CAS 98383-18-7), also designated CY233 or NSC 609224, is a water-soluble nitrosoureido sugar derived from acosamine that functions as a DNA-alkylating and crosslinking antineoplastic agent [1]. Structurally, it consists of a 2-chloroethylnitrosourea pharmacophore conjugated to a dideoxycarbohydrate sugar moiety, conferring distinctive physicochemical properties including enhanced aqueous solubility relative to many classical nitrosoureas [2]. The compound exhibits antitumor activity via alkylation-induced DNA interstrand crosslinks, inhibiting replication and transcription with resultant reduction in cellular proliferation [3].

Why Ecomustine Cannot Be Interchanged with Generic Nitrosoureas


Ecomustine's water-soluble sugar backbone distinguishes it fundamentally from lipophilic nitrosoureas such as BCNU (carmustine) and CCNU (lomustine), which are formulated with ethanol-containing vehicles due to poor aqueous solubility. This structural divergence translates into measurable differences in stability, biodistribution, and toxicity profiles that preclude generic substitution. The acosamine-derived carbohydrate moiety reduces non-specific protein binding and alters tissue penetration kinetics, contributing to a lower myelotoxicity profile in preclinical models compared to BCNU [1]. Furthermore, the pH-dependent degradation kinetics of Ecomustine differ substantially from other chloroethylnitrosoureas, impacting both formulation requirements and handling protocols [2].

Quantitative Differential Evidence for Ecomustine Against Comparator Nitrosoureas


Superior Efficacy Against Murine L1210 Leukemia Relative to BCNU Across All Administration Routes

In the murine L1210 leukemia model, Ecomustine demonstrated superior antitumor efficacy compared to BCNU (carmustine), a clinically established nitrosourea. The efficacy advantage was maintained regardless of administration route, including intraperitoneal (i.p.), intravenous (i.v.), and oral (p.o.) [1].

Leukemia Xenograft Efficacy

Complete Tumor Regression in Human Melanoma Xenograft Model

Ecomustine was evaluated against the MeXF 274 human amelanotic melanoma xenograft in nude mice and produced a complete response on day 14 following a dosing regimen of 20 mg/kg administered intravenously on days 0 and 7 [1].

Melanoma Xenograft Response Rate

Enhanced Chemical Stability in 5% Glucose and Isotonic Saline Compared to Other Nitrosoureas

Ecomustine exhibits greater stability than some other nitrosoureas in clinically relevant infusion vehicles. The degradation half-life (t1/2) was determined to be 62-67 hours in 5% glucose and 25-37 hours in 0.9% isotonic saline, with maximal stability observed at pH 4 [1].

Stability Formulation Half-life

Activity in 5-Fluorouracil-Resistant Colon Adenocarcinoma Model

Ecomustine demonstrated activity in colon adenocarcinoma xenograft models, including the CXF 243 line, which exhibited resistance to other chemotherapeutic agents. After three intermittent intravenous injections of 10 mg/kg, Ecomustine produced a partial response of long duration in this model [1]. Additionally, the compound showed antitumor activity superior to 5-fluorouracil, the reference agent, in the murine colonic adenocarcinoma C38 model [2].

Colon Cancer Chemoresistance Xenograft

Recommended Application Scenarios for Ecomustine Based on Differential Evidence


Preclinical Efficacy Screening in Melanoma Xenograft Models

Based on the complete response observed in the MeXF 274 human melanoma xenograft model at 20 mg/kg (i.v., days 0 and 7) [1], Ecomustine is recommended as a positive control or test agent in preclinical efficacy studies targeting melanoma. Its water solubility facilitates intravenous formulation without organic co-solvents.

Comparative Studies Against BCNU in Hematologic Malignancy Models

Given its demonstrated superiority over BCNU in the murine L1210 leukemia model across i.p., i.v., and p.o. routes [1], Ecomustine is ideally suited for head-to-head comparative studies investigating nitrosourea efficacy in hematologic malignancies. The route-independent activity offers flexibility in experimental design.

Stability-Optimized Formulation Development and Infusion Protocols

The extended half-life of 62-67 hours in 5% glucose and 25-37 hours in 0.9% saline at pH 4 [1] supports the use of Ecomustine in formulation studies requiring prolonged infusion or extended preparation-to-administration windows. Blood samples should be collected in cold tubes (4°C) containing citrate buffer (pH 4) to preserve compound integrity.

Colorectal Cancer Research with Fluoropyrimidine Comparator Arms

Ecomustine's superior activity versus 5-fluorouracil in the murine C38 colon adenocarcinoma model and its partial response in the CXF 243 xenograft [1][2] warrant its inclusion in colorectal cancer studies, particularly those evaluating alternatives to fluoropyrimidine-based regimens or addressing 5-FU resistance mechanisms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ecomustine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.